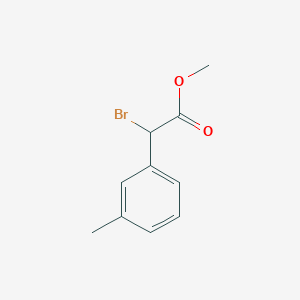

Methyl 2-bromo-2-(3-methylphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

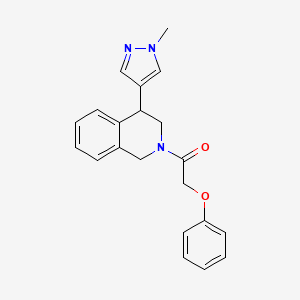

Methyl 2-bromo-2-(3-methylphenyl)acetate is a chemical compound that is part of a broader class of organic molecules which often serve as intermediates in the synthesis of more complex chemical structures. The compound contains a bromine atom and a methylphenyl group attached to an acetate moiety, which can be involved in various chemical reactions due to the presence of the reactive bromine atom.

Synthesis Analysis

The synthesis of related bromoacetate compounds can be achieved through different methods. For instance, the preparation of (E)-alpha-bromoacrylates, which are structurally similar to methyl 2-bromo-2-(3-methylphenyl)acetate, can be efficiently synthesized using a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, through the Honer-Wadsworth-Emmons (HWE) reaction with high stereoselectivity . This method provides a general approach for the synthesis of trisubstituted alkenes, which could potentially be applied to the synthesis of methyl 2-bromo-2-(3-methylphenyl)acetate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-bromo-2-(3-methylphenyl)acetate has been characterized using various spectroscopic techniques. For example, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined using single-crystal data, revealing that molecules are linked by N—H⋯O hydrogen bonds . Additionally, the molecular structure of 2-(3-bromo-4-methoxyphenyl)acetic acid was elucidated, showing the orientation of substituents around the phenyl ring and the electron-withdrawing nature of the bromine atom . These studies provide insights into how substituents can affect the overall geometry and properties of the molecule.

Chemical Reactions Analysis

Bromoacetates are versatile intermediates in organic synthesis. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a bromoacetate moiety, can undergo nucleophilic attack to form Michael adducts with dimethyl malonate and methyl acetoacetate . This demonstrates the reactivity of

Applications De Recherche Scientifique

Crystal Structure and Organic Synthesis

Crystal Structure Determination : Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound related to Methyl 2-bromo-2-(3-methylphenyl)acetate, was synthesized to study its crystal structure, showcasing the compound's utility in organic synthesis and structural biology (S. Lee, J. Ryu, & Junseong Lee, 2017).

Organic Experiment Design : An experiment designed to synthesize Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene via a Grignard reaction illustrates the compound's role in enhancing students' interest in scientific research and experimental skills (W. Min, 2015).

Material Science

Phospho Sugars Preparation : Research on the preparation of phospho sugar derivatives through reactions involving bromination and nucleophilic substitution reactions points to Methyl 2-bromo-2-(3-methylphenyl)acetate's utility in synthesizing novel materials with potential applications in biotechnology and material science (K. Ikai, Akihito Iida, & M. Yamashita, 1989).

Advanced Chemical Synthesis

Synthesis of Functionalized Compounds : The synthesis of functionalized 3-bromocoumarins through a simple one-pot bromination/Wittig/cyclization process demonstrates the role of Methyl 2-bromo-2-(3-methylphenyl)acetate in creating diverse chemical libraries, important for drug discovery and development (D. Audisio, S. Messaoudi, J. Brion, & M. Alami, 2010).

Mechanistic Studies

Electro-Oxidation Studies : Research on the oxidation of bromide at platinum electrodes in different solvents, including acetonitrile, provides insights into the electrochemical behaviors that can be applied in environmental chemistry and sensor development (G. D. Allen, Marisa C. Buzzeo, Constanza Villagrán, C. Hardacre, & R. Compton, 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

Bromoacetates, including methyl 2-bromo-2-(3-methylphenyl)acetate, are often used in organic synthesis as alkylating agents . They can react with various nucleophiles, including amines and phenols, which could be considered their targets .

Mode of Action

Methyl 2-bromo-2-(3-methylphenyl)acetate, like other bromoacetates, is an α-bromo ester . It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . This allows the compound to form new bonds with its targets, altering their structure and potentially their function .

Biochemical Pathways

For instance, it could alkylate amino acids, disrupting protein structure and function

Pharmacokinetics

The compound’s bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight . As a small, lipophilic molecule, it might be expected to cross biological membranes relatively easily, potentially leading to widespread distribution within the body.

Result of Action

For example, alkylation of DNA could lead to mutations, while alkylation of proteins could alter their function .

Action Environment

The action, efficacy, and stability of Methyl 2-bromo-2-(3-methylphenyl)acetate could be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the pH of its environment, as this could influence the availability of nucleophiles for reaction . Additionally, factors such as temperature and the presence of other reactive species could potentially influence the compound’s stability and reactivity .

Propriétés

IUPAC Name |

methyl 2-bromo-2-(3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-4-3-5-8(6-7)9(11)10(12)13-2/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWPHTQJGJMISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-2-(3-methylphenyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2532575.png)

![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![Ethyl 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2532578.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2532580.png)